molecular formula C9H19N B1532306 2-Butylcyclopentan-1-amine CAS No. 1249334-28-8

2-Butylcyclopentan-1-amine

Cat. No.: B1532306
CAS No.: 1249334-28-8
M. Wt: 141.25 g/mol
InChI Key: SKBPHDIPQLGWNR-UHFFFAOYSA-N
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Description

2-Butylcyclopentan-1-amine is an organic compound with the molecular formula C9H19N It is a cycloalkane derivative where a butyl group is attached to the second carbon of a cyclopentane ring, and an amine group is attached to the first carbon

Scientific Research Applications

2-Butylcyclopentan-1-amine has several applications in scientific research:

Safety and Hazards

The safety information for “2-Butylcyclopentan-1-amine” indicates that it is a dangerous compound. The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, a haloalkane such as 2-butylcyclopentyl bromide can react with ammonia or an amine under suitable conditions to form the desired amine . The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of cyclopentanone derivatives with butylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the selective formation of the desired amine with high yield .

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-butylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylcyclopentan-1-amine is unique due to its specific ring structure and the position of the butyl and amine groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-butylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPHDIPQLGWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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